![molecular formula C20H23N7O2 B2908391 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034260-03-0](/img/structure/B2908391.png)
2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazinone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
Compared to similar compounds, 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one stands out due to its unique combination of heterocyclic rings and functional groups. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
The compound 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications in various fields, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H24N6O2, with a molecular weight of approximately 380.452 g/mol. The structure features a pyridazinone core linked to a tetrahydropyrazino[1,2-b]indazole moiety via a piperazine ring, which is significant for its biological activity.
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrazino[1,2-b]indazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can selectively inhibit the growth of MDA-MB-468 breast cancer cells more effectively than traditional chemotherapeutics like gefitinib. The mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity. Tetrahydropyrazino derivatives have been explored for their effects on central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier. Preliminary data suggest that these compounds may act as dual antagonists for histamine receptors (H1 and H3), which could be beneficial in treating conditions such as allergic rhinitis and other CNS-related disorders .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several tetrahydropyrazino derivatives on MDA-MB-468 cells. The results demonstrated that compounds 2b and 2f exhibited significant cytotoxicity with IC50 values lower than those of gefitinib. The synergistic effect observed when combined with gefitinib further highlights the potential of these compounds in targeted cancer therapies .
Compound | IC50 (µM) | Synergistic Effect |
---|---|---|
2b | 5.0 | Yes |
2f | 4.5 | Yes |
Gefitinib | 10.0 | No |
Case Study 2: Neuropharmacological Assessment
In another study focusing on the neuropharmacological properties of similar compounds, it was found that certain tetrahydropyrazino derivatives exhibited affinity for H1 and H3 receptors without significant CNS penetration. This characteristic makes them suitable candidates for developing non-sedating antihistamines with prolonged action against allergic responses .
Properties
IUPAC Name |
2-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c28-17-6-3-7-22-27(17)14-18(29)24-10-12-25(13-11-24)20-19-15-4-1-2-5-16(15)23-26(19)9-8-21-20/h3,6-9H,1-2,4-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJAHZVCDSXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CN5C(=O)C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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